1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate
Description
Properties
Molecular Formula |
C32H40O19 |
|---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44) |
InChI Key |
PMVCHAWVCIWVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Citrate Core
The citrate core is synthesized through classical organic reactions such as esterification of citric acid derivatives or condensation of citric acid with appropriate benzyl alcohol derivatives. The key is to generate a symmetrical or asymmetrical citrate scaffold with reactive carboxyl groups suitable for subsequent coupling.
Reaction conditions:
- Use of dicarboxylic acid derivatives or protected citric acid to facilitate selective esterification.
- Employing acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions.
- Solvent systems such as anhydrous ethanol or dichloromethane to promote ester formation.
Synthesis of 4-(D-glucopyranosyloxy)benzyl Alcohol
This intermediate is prepared via phenolic glycosylation :
- Starting from 4-hydroxybenzyl alcohol , glycosylation with D-glucose donors (e.g., peracetylated glucose or activated glycosyl donors like trichloroacetimidates) is performed.
- Glycosylation catalysts such as BF₃·Et₂O or HBr in acetic acid facilitate the formation of the glycosidic bond.
- Post-glycosylation, deacetylation using sodium methoxide or enzymatic methods yields the free D-glucopyranoside.
Coupling of Phenolic Glycoside to Citrate
- The phenolic hydroxyl group of the glycoside reacts with the activated carboxyl groups of the citrate core.
- Carbodiimide-mediated coupling (e.g., EDC or DCC ) in the presence of N-hydroxysuccinimide (NHS) enhances ester bond formation.
- Reaction parameters include room temperature or gentle heating, with solvents like dimethylformamide (DMF) or dichloromethane .
Formation of Di- or Tri-Substituted Parishin Derivatives
- For compounds like parishin A or parishin C , multiple phenolic glycoside units are attached.
- Sequential coupling steps are performed, with purification after each step to prevent overreaction or side products.
Purification Techniques
Following synthesis, purification of This compound involves multiple chromatographic methods:
- Silica gel column chromatography : Utilized for initial separation based on polarity.
- Size-exclusion chromatography : Employed for removing small molecule impurities.
- Reversed-phase high-performance liquid chromatography (RP-HPLC) : Used for final purification, especially for isolating pure parishin derivatives.
- Crystallization : Final products are often crystallized from suitable solvents (e.g., ethanol, methanol) to obtain high-purity compounds.
Structural Elucidation and Confirmation
The synthesized compounds are characterized using:
- Nuclear Magnetic Resonance (NMR) spectroscopy : Both $$^{1}H$$ and $$^{13}C$$ NMR confirm the chemical structure, glycosylation sites, and ester linkages.
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and purity.
- Infrared (IR) spectroscopy : Confirms ester and hydroxyl functionalities.
- UV-Vis spectroscopy : Assists in assessing conjugation and chromophore presence.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
Parishin C undergoes various chemical reactions, including hydrolysis and oxidation. It is known to be hydrolyzed by β-d-glucosidase, an enzyme that breaks down the compound into its constituent parts .
Common Reagents and Conditions
The hydrolysis of Parishin C typically involves the use of β-d-glucosidase under controlled conditions to ensure the complete breakdown of the compound . Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide under specific conditions to study the oxidative stability of Parishin C .
Major Products Formed
The hydrolysis of Parishin C results in the formation of gastrodin and citric acid . These products are significant as they contribute to the overall pharmacological activity of Gastrodia elata.
Scientific Research Applications
Neuroprotection: Parishin C has shown promising results in protecting against cerebral ischemia-induced brain tissue injury by reducing oxidative stress and inflammatory responses.
Antidepressant Effects: Recent studies have indicated that Parishin C exhibits antidepressant-like effects in mouse models of chronic social defeat stress.
Anti-aging: Parishin C has been found to ameliorate aging phenotypes in mice by regulating gut microbiota and metabolic pathways.
Memory Improvement: Parishin C has been shown to prevent the inhibition of long-term potentiation induced by amyloid-beta oligomers, suggesting its potential in treating Alzheimer’s disease.
Mechanism of Action
Parishin C exerts its effects through various molecular targets and pathways:
Neuroprotection: It inhibits oxidative stress and inflammation, thereby protecting brain tissue from ischemic damage.
Antidepressant Effects: Parishin C modulates neurotransmitter levels and inhibits the activation of the NLRP3 inflammasome, reducing inflammation and depressive-like behaviors.
Anti-aging: The compound regulates the gut microbiota and metabolic pathways, improving overall health and longevity.
Memory Improvement: Parishin C protects NMDA receptor currents from damage induced by amyloid-beta oligomers, thereby improving long-term potentiation.
Comparison with Similar Compounds
Structural Differentiation
The parishin family includes mono-, bis-, and tris-substituted citrate derivatives. Key structural distinctions are summarized below:
Table 1: Structural and Molecular Comparison of Parishin Compounds
Key Observations :
- Positional Isomerism : Parishins B and C are structural isomers, differing only in substituent positions (1,2- vs. 1,3-bis-substituted), which may alter steric effects and metabolic stability .
Analytical Differentiation
Mass spectrometry (MS) and chromatographic retention times are critical for distinguishing these compounds:
- Parishin C : Deprotonated molecular ion at m/z 727.2086 [M−H]⁻ , with fragmentation patterns showing loss of gastrodin (m/z 459.1138) .
- Parishin A : Molecular ion at m/z 995.3068 [M−H]⁻ , fragmented by sequential loss of gastrodin units .
- Mono-Substituted Analogs: Simpler fragmentation profiles (e.g., m/z 459–548 range) due to fewer substituents .
Comparison with Non-Parishin Glucosides
Simpler glucosides isolated from Gastrodia elata and related species provide context for structural complexity:
- Gastrodin: 4-(β-D-Glucopyranosyloxy)benzyl alcohol (m/z 331.1030 [M−H + HCOOH]⁻), a foundational unit in parishin synthesis .
- Benzyl β-D-Glucopyranoside: A non-citrate glucoside with m/z 293 [M+Na]⁺, highlighting the diversity of glycosidic linkages in natural products .
Biological Activity
1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate, also known as parishin B, is a compound derived from the rhizome of Gastrodia elata and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a citrate backbone with two 4-(D-glucopyranosyloxy)benzyl groups attached. The structure can be represented as follows:
Anticancer Properties
Recent studies highlight the anticancer potential of parishin B. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (CRC) cells, with mechanisms involving apoptosis induction. In vitro assays demonstrated that parishin B exhibited cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) while maintaining selectivity towards cancer cells over normal cells .
Table 1: Cytotoxicity of Parishin B Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Ratio (Normal: Cancer) |
|---|---|---|
| HCT-116 (CRC) | 12.5 | 2.1 |
| 293T (Normal) | 26.25 | - |
Neuroprotective Effects
Parishin B has also been investigated for its neuroprotective properties. Studies indicate that it may enhance cognitive functions and provide protection against neurodegenerative conditions by modulating oxidative stress and inflammatory pathways .
The biological activity of parishin B is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Parishin B exhibits free radical scavenging capabilities, which may contribute to its neuroprotective effects.
- Anti-inflammatory Effects : It modulates inflammatory responses through the inhibition of pro-inflammatory cytokines .
Study on CRC Cells
In a controlled study, parishin B was administered to HCT-116 colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an effective anticancer agent .
Neuroprotection in Animal Models
In vivo studies using rodent models have shown that administration of parishin B resulted in improved memory retention and reduced markers of neuroinflammation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
